molecular formula C11H10N2O2S B13758011 N-Phenylpyridine-4-sulfonamide

N-Phenylpyridine-4-sulfonamide

Cat. No.: B13758011
M. Wt: 234.28 g/mol
InChI Key: KGQOSECAOBTQKJ-UHFFFAOYSA-N
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Description

N-Phenylpyridine-4-sulfonamide is a chemical compound provided for research use only. It belongs to the important class of sulfonamide derivatives, which are synthetic compounds containing the sulfonamide functional group (-SO2NH-) . The sulfonamide functional group is a crucial motif in medicinal chemistry and drug design, forming the basis of numerous therapeutic agents with a wide range of pharmacological activities . Although the specific research applications of this compound are still being explored, sulfonamide derivatives, particularly those incorporating aromatic and heteroaromatic rings like pyridine, are of significant interest in medicinal chemistry . Related N-phenylsulfonamide derivatives have been investigated for their inhibitory properties against enzymes such as carbonic anhydrase (CA) and cholinesterases (AChE and BChE), making them potential candidates for research in areas like glaucoma, cancer, osteoporosis, and Alzheimer's disease . Furthermore, rigid aromatic sulfonamide systems, such as those containing biphenyl groups, have been reported to possess antibacterial, antifungal, and antitumor activities, and have been studied as potential matrix metalloproteinase-13 (MMP-13) selective inhibitors for conditions like osteoarthritis and metastatic breast cancer . Researchers value these compounds for their versatility and potential as scaffolds in developing new therapeutic leads. The synthesis of novel sulfonamide derivatives from precursors like sulfadiazine and their subsequent characterization through various spectroscopic and computational methods is an active area of research to discover compounds with enhanced biological properties . This product is intended for use in laboratory research and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

N-phenylpyridine-4-sulfonamide

InChI

InChI=1S/C11H10N2O2S/c14-16(15,11-6-8-12-9-7-11)13-10-4-2-1-3-5-10/h1-9,13H

InChI Key

KGQOSECAOBTQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for N Phenylpyridine 4 Sulfonamide and Its Analogs

Classical Approaches to Sulfonamide Synthesis

Traditional methods for constructing sulfonamides have long been the bedrock of organic synthesis, providing reliable, albeit sometimes harsh, pathways to these important functional groups.

Reaction of Aryl Sulfonyl Chlorides with Amines

The most conventional and widely practiced method for synthesizing sulfonamides involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine. ijarsct.co.inresearchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid generated during the reaction. researchgate.net The general applicability of this method has made it a staple in organic synthesis. For instance, a variety of N-phenylsulfonamide derivatives have been synthesized with yields ranging from 69% to 95% by starting with aniline (B41778), the simplest aromatic amine. nih.gov

However, the utility of this method is not without its challenges. The reactivity of the amine can vary significantly based on the electronic and steric nature of its substituents. ijarsct.co.in While primary amines are generally highly reactive, secondary amines can exhibit sluggish or no reactivity. ijarsct.co.in Furthermore, the synthesis of the requisite sulfonyl chloride precursors can be problematic, often requiring harsh and toxic reagents. researchgate.net The stability of sulfonyl chlorides is also a concern, with some, like 4-methylpyridine-2-sulfonyl chloride, being unstable at room temperature and requiring immediate use.

Table 1: Examples of Classical Sulfonamide Synthesis

Reactant 1 Reactant 2 Base Product Yield Reference
Aniline Pyridine-2-sulfonyl chloride Pyridine N-phenylpyridine-2-sulfonamide 92%
Various Amines Aryl Sulfonyl Chlorides Triethylamine N-Aryl Sulfonamides Good researchgate.net
Aniline Derivatives Various Sulfonyl Chlorides Not Specified N-Phenylsulfonamide Derivatives 69-95% nih.gov

Nucleophilic Substitution Reactions in Pyridine Scaffolds

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present at the 2- or 4-position. pearson.comnih.gov This reactivity provides a direct route to functionalize the pyridine core. The mechanism involves the addition of a nucleophile to form a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom, followed by the elimination of the leaving group. pearson.com

In the context of synthesizing N-phenylpyridine-4-sulfonamide, a key step would involve the displacement of a leaving group, such as a halide, from the 4-position of the pyridine ring by an aniline derivative. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the pyridine ring. masterorganicchemistry.com For example, the reaction of 4-chloropyridine (B1293800) with a nucleophile like the methoxide (B1231860) ion proceeds via attack at the 4-position. pearson.com This principle can be extended to the synthesis of sulfonamides by using an appropriate nitrogen nucleophile.

Modern Synthetic Strategies for this compound Derivatives

In recent years, a paradigm shift towards more efficient, sustainable, and functional-group-tolerant synthetic methods has led to the development of innovative strategies for sulfonamide synthesis.

Metal-Catalyzed Sulfonamidation Techniques

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. sioc-journal.cn Copper and palladium-catalyzed reactions have been particularly prominent in the synthesis of N-arylsulfonamides.

Copper-catalyzed N-arylation of sulfonamides with arylboronic acids, a variant of the Chan-Lam coupling, provides a direct route to these compounds. d-nb.info While early methods required stoichiometric amounts of copper reagents, catalytic versions have been developed. d-nb.info For instance, a copper-catalyzed reaction between (het)arylboronic acids and chloramine-T at room temperature has been shown to produce N-arylsulfonamides in moderate to good yields with good functional group tolerance. d-nb.info Another approach utilizes a CuF₂/DMSO catalytic system for the N-arylation of various amides and sulfonamides with aryl(trimethoxy)silanes, avoiding the need for a base and external fluoride (B91410) source. researchgate.net

Palladium catalysis has also been instrumental in advancing sulfonamide synthesis. A notable method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, followed by in situ coupling with an amine to furnish the desired sulfonamide. ijarsct.co.innih.gov This one-pot procedure allows for the convergent synthesis of sulfonamides from readily available starting materials. nih.gov

Table 2: Metal-Catalyzed Sulfonamidation Reactions

Catalyst System Reactant 1 Reactant 2 Product Type Key Features Reference
Copper (Het)arylboronic acid Chloramine-T N-Arylsulfonamide Room temperature, moderate to good yields d-nb.info
CuF₂/DMSO Aryl(trimethoxy)silane Sulfonamide N-Arylsulfonamide Base and ligand-free researchgate.net
Palladium Arylboronic acid SO₂Cl₂ then Amine Aryl Sulfonamide One-pot, in situ derivatization ijarsct.co.innih.gov

C-H Functionalization Approaches

Direct C-H functionalization has become a highly attractive strategy in organic synthesis due to its atom and step economy. mdpi.com This approach avoids the pre-functionalization of starting materials, offering a more direct route to target molecules.

In the context of pyridine sulfonamides, C-H functionalization allows for the direct introduction of a sulfonyl group onto the pyridine ring. A one-pot protocol for the C4-selective sulfonylation of pyridines has been developed. chemrxiv.org This method involves the activation of the pyridine ring with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt. The regioselectivity of this reaction can be controlled by the choice of base and solvent. chemrxiv.org

Visible light-induced C-H functionalization has also emerged as a green and powerful tool. For instance, the C3-sulfonamidation of imidazopyridines with sulfamides can be achieved using visible light. mdpi.com While not directly targeting this compound, these methods showcase the potential of C-H functionalization for the synthesis of diverse sulfonamide-containing heterocycles.

Sulfo-Click Chemistry Applications

"Click chemistry" has revolutionized the way chemists approach the synthesis of complex molecules by emphasizing reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The sulfo-click reaction, a bio-orthogonal amidation between thioacids and sulfonyl azides, perfectly embodies these principles to form N-acyl sulfonamides. rsc.orgdigitellinc.com

This reaction is highly efficient and specific, proceeding under mild conditions. digitellinc.com A practical one-pot variant has been developed where thioacids are generated in situ from stable precursors and immediately react with sulfonyl azides to yield N-acyl sulfonamides. fsu.edu This method tolerates a variety of functional groups and has been successfully applied to the synthesis of natural product derivatives. fsu.edu The sulfo-click reaction has also found application in kinetic target-guided synthesis, where a biological target templates the formation of its own inhibitor from a library of reactive fragments. digitellinc.comresearchgate.net This powerful approach highlights the versatility and potential of sulfo-click chemistry in drug discovery and chemical biology. researchgate.net

Mannich Reaction in Sulfonamide Synthesis

The Mannich reaction is a versatile and powerful tool in organic synthesis for the aminoalkylation of an acidic proton located on a carbon atom. organic-chemistry.org It is a three-component condensation involving a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and an active hydrogen-containing compound. organic-chemistry.org This reaction has been adapted for the synthesis and modification of sulfonamide derivatives, offering a straightforward route to introduce aminoalkyl groups, which can be pivotal for modulating the pharmacological properties of the parent molecule. submitjurnal.idnih.gov

Recent research highlights the utility of one-pot, three-component Mannich reactions for creating novel benzenesulfonamide (B165840) derivatives. aip.orgresearchgate.net In one such approach, novel benzenesulfonamides were synthesized by reacting an appropriate ketone, an aromatic aldehyde, and a sulfonamide in a single vessel, streamlining the synthetic process. researchgate.net Another study successfully synthesized a series of new phenothiazine-based N-Mannich bases by reacting 10-methyl-10H-phenothiazine-3-sulfonamide with various secondary amines and formaldehyde (B43269). nih.gov

More advanced strategies merge the Mannich reaction with other modern synthetic techniques. For instance, a modular approach to α-substituted N-sulfonyl amines has been developed by combining cobalt-catalyzed C–H activation with a Mannich-type reaction. acs.orgchemrxiv.org This three-component transformation uses aryl aldehydes, primary sulfonamides, and (hetero)arenes to build highly substituted sulfonamide scaffolds. acs.org Furthermore, the Petasis-Borono Mannich reaction has been successfully employed using sulfonamides as the amine component in a catalyst-free, three-component reaction with glyoxylic acid and a boronic acid to generate α-amino acid derivatives. researchgate.net

Reaction TypeComponentsKey FeaturesReference(s)
One-Pot Mannich Reaction Ketone, Aromatic Aldehyde, SulfonamideStreamlined, one-vessel synthesis of benzenesulfonamide derivatives. researchgate.net
N-Mannich Base Formation Sulfonamide, Formaldehyde, Secondary AmineUsed to modify existing sulfonamide scaffolds, such as phenothiazines. nih.gov
Cobalt-Catalyzed Mannich-Type Reaction Aryl Aldehyde, Primary Sulfonamide, (Hetero)areneAdvanced method involving C-H activation for modular synthesis. acs.org, chemrxiv.org
Petasis-Borono Mannich Reaction Glyoxylic Acid, Sulfonamide, Boronic AcidCatalyst-free synthesis of α-amino acid derivatives from sulfonamides. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly influencing the synthesis of pharmaceutical compounds. acs.orgmdpi.com Key goals include enhancing energy efficiency, using renewable feedstocks, designing biodegradable products, and maximizing atom economy. athensjournals.gr In sulfonamide synthesis, a significant focus has been on reducing the environmental impact of solvents, which can account for 50-80% of the mass in a standard batch chemical operation. acs.org

Solvent-Free Conditions and Environmentally Benign Catalysis

A major thrust in the green synthesis of sulfonamides is the move towards solvent-free reaction conditions. nih.gov Such processes can eliminate waste associated with solvent use, purification, and disposal. nih.gov Mechanochemistry, which uses mechanical force (e.g., grinding in a ball mill) to induce chemical reactions, represents a powerful solvent-free technique. rsc.org A one-pot, two-step mechanochemical procedure has been demonstrated for sulfonamide synthesis, involving a tandem oxidation-chlorination of disulfides followed by amination, all under solvent-free conditions. rsc.orgbohrium.com

In addition to eliminating solvents, the use of environmentally benign and recoverable catalysts is a cornerstone of green synthesis. Research has shown the synthesis of a new library of triarylpyridines bearing sulfonamide moieties using a magnetic nanoparticle-supported catalyst (Fe₃O₄@SiO₂@PCLH-TFA). nih.gov This method proceeds under solvent-free conditions at elevated temperatures (110 °C) and allows for the catalyst to be recovered and reused, aligning with green chemistry principles. nih.gov Similarly, other nanostructured silicate (B1173343) materials have been employed as efficient catalysts for related reactions under solvent-free conditions, showcasing the potential to remove hazardous and volatile organic solvents from the process entirely. nih.gov Other metal- and solvent-free methods have been developed for synthesizing related structures like N-sulfonylformamidines through the direct condensation of sulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature. rsc.org

Green StrategyMethodologyCatalyst/ConditionsAdvantagesReference(s)
Solvent-Free Synthesis Mechanochemical GrindingBall mill; solid NaOCl·5H₂OEliminates organic solvents, efficient one-pot procedure. bohrium.com, rsc.org
Benign & Recyclable Catalysis Thermal, Solvent-FreeFe₃O₄@SiO₂@PCLH-TFA (magnetic)Recyclable catalyst, avoids hazardous solvents. nih.gov
Metal- and Solvent-Free Direct CondensationRoom temperature; no catalystAvoids both metal catalysts and hazardous solvents. rsc.org
Solvent-Free Strecker-type Reaction CondensationNanostructured silicate catalystsHigh efficiency, removes waste from solvents. nih.gov

Optimization of Synthetic Routes for Scalability and Yield

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and high-yielding chemical routes. For pyridine sulfonamides, significant research has focused on developing such scalable processes. thieme-connect.comsorbonne-universite.fr

A highly effective and scalable method for preparing key pyridine sulfonamide intermediates involves a one-pot transformation via halogen-metal exchange. thieme-connect.comsorbonne-universite.frresearchgate.net In a detailed study, researchers established a short-step and scalable route starting from 2,6-dibromopyridine. thieme-connect.comsorbonne-universite.fr The process involves a halogen-metal exchange with a Grignard reagent (like i-PrMgCl), followed by a reaction with sulfuryl chloride to form the corresponding 6-bromopyridine-2-sulfonyl chloride intermediate. This intermediate is then readily converted to the desired sulfonamide via amidation. thieme-connect.comsorbonne-universite.fr This method was found to be applicable to a variety of functionalized pyridine sulfonamides, making it a versatile tool for drug discovery and development. thieme-connect.comsorbonne-universite.fr

Another approach to scalable synthesis involves high-temperature catalytic sulfonation. A patented method, adaptable for N-phenylpyridine sulfonamides, uses a catalytic amount of dimethylformamide (DMF) in a high-boiling solvent like toluene (B28343) or xylene at temperatures between 120–160°C. The DMF catalyst enhances the electrophilicity of the sulfonyl chloride, promoting the reaction with aniline to achieve high yields. For the related N-phenylpyridine-2-sulfonamide, a 92% isolated yield was achieved through a straightforward nucleophilic substitution of aniline with 2-pyridylsulfonyl chloride, demonstrating high efficiency.

Modern approaches to optimization also include the use of continuous-flow systems, which can offer superior control over reaction parameters, leading to improved yield and safety. The selective hydrogenation of 4-phenylpyridine (B135609) has been successfully demonstrated in a continuous-flow process using a standard Pd/C catalyst, highlighting the potential of this technology for the scalable synthesis of pyridine-based scaffolds. d-nb.info

ParameterReagent/Condition 1Reagent/Condition 2Reagent/Condition 3OutcomeReference(s)
Grignard Reagent i-PrMgClsec-BuMgClt-BuMgCli-PrMgCl provided the best yield for the formation of the sulfonyl chloride intermediate. sorbonne-universite.fr
Solvent Tetrahydrofuran (THF)2-Methyl-THFTolueneTHF was the preferred solvent for the halogen-metal exchange reaction. sorbonne-universite.fr
Temperature -10 °C0 °CRoom TemperatureLow temperatures (-10 °C) were optimal for the reaction with sulfuryl chloride. sorbonne-universite.fr
Catalyst (High-Temp. Method) DMF (0.001-0.09 equiv)NonePyridineCatalytic DMF enhances reactivity at high temperatures (120-160°C).

Molecular Structure, Conformational Analysis, and Electronic Properties of N Phenylpyridine 4 Sulfonamide

Advanced Spectroscopic Characterization for Structural Elucidation

A complete spectroscopic profile is essential for the unambiguous structural elucidation of a chemical compound. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Phenylpyridine-4-sulfonamide

No specific ¹H or ¹³C NMR spectral data for this compound has been found in the surveyed literature. While data for structurally related, yet more complex, sulfonamides are available, these are not directly applicable for an accurate and specific analysis of the title compound. researchgate.netrsc.org For comparison, aromatic protons in similar sulfonamide structures generally appear in the δ 7.0–8.5 ppm range, and the sulfonamide N-H proton can be observed further downfield. mdpi.com However, without experimental spectra, a precise assignment of chemical shifts and coupling constants for this compound cannot be made.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Similarly, a specific experimental IR spectrum for this compound is not available. General characteristic vibrational frequencies for sulfonamides are known; for instance, the asymmetric and symmetric stretching vibrations of the SO₂ group typically appear around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching vibration is expected in the region of 3300-3200 cm⁻¹. mdpi.com Without the actual spectrum, a table of vibrational modes and their assignments for this specific molecule cannot be compiled.

Mass Spectrometry for Molecular Confirmation

Based on its molecular formula, the expected mass for the protonated molecule [M+H]⁺ of this compound would be approximately m/z 235.05. High-resolution mass spectrometry (HRMS) would be required to confirm the elemental composition. rsc.org However, no published mass spectrum or fragmentation data specifically for this compound could be located.

UV-Vis Spectroscopy for Electronic Transitions

The electronic transitions of this compound, which would be revealed by UV-Vis spectroscopy, have not been documented. Typically, aromatic systems like the phenyl and pyridine (B92270) rings would be expected to exhibit π→π* transitions. mdpi.com The sulfonamide group might give rise to n→π* transitions. mdpi.com Without experimental data, the absorption maxima (λmax) and the nature of these transitions remain undetermined.

X-ray Crystallographic Analysis for Solid-State Structure

Intermolecular Interactions and Crystal Packing

Without a crystal structure, any discussion of the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and the pyridine nitrogen, or potential π-π stacking between the aromatic rings, would be purely speculative. iucr.org The detailed analysis of the crystal packing, which is crucial for understanding the solid-state properties of a compound, is therefore not possible. Studies on other sulfonamides show that N-H···O and N-H···N hydrogen bonds are common and are often the main driving forces for the crystal packing arrangement. mdpi.comresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular properties of this compound. These computational methods allow for the detailed investigation of the molecule's three-dimensional structure, electronic characteristics, and thermodynamic stability.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.eg It has been successfully employed to determine the optimized molecular geometry and electronic properties of various sulfonamide derivatives. researchgate.netmdpi.com Calculations are often performed using specific functionals, like B3LYP, combined with a basis set such as 6-311++G(d,p) to ensure accurate results that correlate well with experimental data. researchgate.netmdpi.com

The optimized geometric parameters for a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, were calculated using the B3LYP/6-31G** method. nih.gov These calculations show that bond lengths and angles in the core ring structures are generally consistent, though some variations can occur in the conformation of substituents, particularly around the flexible sulfonyl group. nih.gov

Table 1: Selected Calculated Geometric Parameters for a Related Sulfonamide Derivative (Data based on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, calculated at the B3LYP/6-31G* level)* nih.gov

ParameterBond Length (Å)ParameterBond Angle (°)
S17-O181.47O18-S17-O19120.3
S17-O191.47O18-S17-N14107.5
S17-N141.71O19-S17-N14107.5
S17-C201.79N14-S17-C20104.9
N14-C41.39S17-N14-C4123.0
C20-N211.39S17-C20-N21122.1
Note: Atom numbering corresponds to the source study.

The electronic structure analysis reveals that atoms such as nitrogen, oxygen, and sulfur generally carry partial negative charges, while carbon and hydrogen atoms can be either partially positive or negative depending on their chemical environment. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netijarset.com A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to promote an electron from the HOMO to the LUMO. nih.govijarset.com

For sulfonamide derivatives, the HOMO and LUMO are often distributed across different parts of the molecule, indicating potential sites for charge transfer. researchgate.net The calculated HOMO-LUMO energy gap can demonstrate that charge exchange occurs within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters (Data based on a representative tetrathiafulvalene-conjugated compound, calculated at the B3LYP/6-31G(d,p) level) uni-muenchen.de

ParameterEnergy (eV)
EHOMO-4.462
ELUMO-0.801
Energy Gap (ΔE)3.661
Ionization Potential (I)4.462
Electron Affinity (A)0.801
Chemical Hardness (η)1.830
Chemical Potential (µ)-2.632
Electrophilicity Index (ω)1.892
Note: This data is for a different class of sulfur-containing organic molecule but illustrates the typical parameters derived from FMO analysis.

The analysis of these parameters helps in understanding the molecule's reactivity. For instance, a higher HOMO energy indicates a better electron-donating capability, while a lower LUMO energy points to a better electron-accepting ability. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and delocalization within a molecule. koyauniversity.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. koyauniversity.org These delocalization effects, often described as hyperconjugative interactions, are crucial for molecular stability. researchgate.net

In sulfonamides, significant delocalization often occurs from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. researchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Formaldehyde (B43269) (This table for formaldehyde illustrates the type of data obtained from NBO analysis) koyauniversity.org

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (2) O 2BD* (1) C 1 - H 329.851.040.159
LP (2) O 2BD* (1) C 1 - H 429.851.040.159
BD (1) C 1 - H 3BD* (1) C 1 - O 21.851.590.048
BD (1) C 1 - H 4BD* (1) C 1 - O 21.851.590.048
Note: This illustrative data for formaldehyde shows strong interactions involving oxygen lone pairs.

For a molecule like this compound, NBO analysis would likely reveal significant delocalization from the oxygen lone pairs of the sulfonyl group and the nitrogen lone pair of the pyridine ring into adjacent antibonding orbitals.

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would be expected to show the following features:

Negative Potential (Red/Yellow): The regions around the electronegative oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring would exhibit the most negative potential. These sites are the primary centers for electrophilic attack.

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors.

Thermodynamic Function Calculations

DFT calculations can also be used to predict the thermodynamic properties of molecules, such as standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°), at different temperatures. These calculations are important for understanding the stability and spontaneity of chemical reactions involving the compound.

The thermodynamic functions are typically calculated from the vibrational frequencies obtained from the optimized molecular geometry. By studying the variation of these properties with temperature, it is possible to gain insights into the thermal behavior of the molecule. For example, an increase in temperature generally leads to an increase in heat capacity, entropy, and enthalpy.

Table 4: Calculated Thermodynamic Properties for a Urolithin Derivative at 298.15 K (Data based on a urolithin derivative, illustrating typical thermodynamic parameters)

ParameterValue
Enthalpy (H°)-837.20 Hartree
Gibbs Free Energy (G°)-837.26 Hartree
Entropy (S°)119.23 cal/mol·K
Heat Capacity (Cv)67.56 cal/mol·K
Note: This data for a different organic molecule illustrates the kind of thermodynamic information that can be obtained from DFT calculations.

These theoretical thermodynamic parameters provide a foundation for understanding the compound's behavior in various chemical and biological processes.

Structure Activity Relationship Sar Studies of N Phenylpyridine 4 Sulfonamide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For N-phenylpyridine-4-sulfonamide derivatives, the core pharmacophore generally consists of three key components: a hydrogen bond accepting pyridine (B92270) ring, a central sulfonamide linker, and a variously substituted phenyl ring.

The sulfonamide moiety is a critical pharmacophoric element, offering multiple hydrogen bond donors and acceptors, which can establish crucial interactions with residues within a biological target's binding pocket. nih.gov The nitrogen atom and the two oxygen atoms of the sulfonamide group are key interaction points. The pyridine ring often acts as a hydrogen bond acceptor, while the N-phenyl group typically occupies a hydrophobic pocket. In some contexts, such as COX-2 inhibitors, a para-sulfonamide or methylsulfonylphenyl group is a well-established pharmacophore responsible for potent and selective activity. brieflands.com The imine moiety in related Schiff base derivatives has also been identified as critical for certain biological activities due to its π-accepting properties and ability to form strong bonds with metal ions. researchgate.net

Impact of Substituent Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by introducing various substituents onto the phenyl and pyridine rings. These substituents exert their influence through electronic, steric, and lipophilic effects. researchgate.net

The electronic properties of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the charge distribution across the molecule, affecting binding affinity and catalytic activity. acs.org In studies of related Cp*Ir(pyridine-carboxylate) catalysts, a clear correlation was found between the electronic nature of substituents on the pyridine ring and the catalytic activity. researchgate.netacs.org

Generally, the activity of such catalysts was observed to increase with the decreasing electron density at the metal center, which corresponds to the presence of electron-withdrawing groups on the ligand. researchgate.net This trend is often quantified using the Hammett parameter (σ), where a more positive σ value indicates a stronger electron-withdrawing character. researchgate.netacs.org For some systems, the addition of strongly electron-withdrawing groups to the sulfonamide portion improved both selectivity and activity. acs.org Conversely, for other mechanisms, electron-donating groups can be beneficial by facilitating the formation of high-oxidation-state intermediates. acs.org This demonstrates that the optimal electronic properties are highly dependent on the specific biological target and mechanism of action.

Table 1: Effect of Electronic Substituents on Biological Activity This table is illustrative, based on general findings for related compounds, as specific quantitative data for this compound was not available in the search results.

Substituent (Position)Hammett Parameter (σp)General Effect on Activity
-NO₂ (para)0.78Strongly electron-withdrawing; often increases activity researchgate.netacs.org
-CF₃ (para)0.54Electron-withdrawing; tends to increase activity researchgate.netchimia.ch
-Cl (para)0.23Electron-withdrawing; often enhances activity chimia.ch
-H0.00Neutral reference
-CH₃ (para)-0.17Electron-donating; effect varies with system acs.org
-OCH₃ (para)-0.27Electron-donating; effect varies with system acs.org
-NH₂ (para)-0.66Strongly electron-donating; often decreases activity in systems favoring EWGs acs.org

Steric Effects of Substituents

The size and spatial arrangement of substituents play a critical role in determining how a ligand fits into its binding site. Steric hindrance can prevent optimal binding, while well-placed bulky groups can enhance selectivity or potency by forming favorable van der Waals interactions.

In many cases, substitution at the ortho-position of a phenyl ring is poorly tolerated as it can cause steric clashes with the binding pocket or disrupt the optimal conformation of the molecule. u-strasbg.fr Conversely, meta- and para-substitutions are often better tolerated or even beneficial. u-strasbg.fr For instance, in a series of indolylarylsulfones, the antiviral potency was significantly affected by the size of halogen substituents at the para-position of the benzenesulfonamide (B165840) ring, with the trend being H > Cl > F > Br, suggesting that smaller substituents were more favorable in that specific pocket. nih.gov The length of alkyl chains used as linkers also demonstrates a steric effect; chains that are too short may be unable to position the terminal functional group correctly, while longer chains provide the necessary flexibility to access different regions of the binding site. nih.gov

Lipophilicity, often quantified as logP, is a crucial physicochemical property that influences a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets. The introduction of lipophilic or hydrophilic groups can modulate a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

For example, introducing halogen atoms or alkyl groups can increase lipophilicity, which may enhance binding to hydrophobic targets. In one study, arylsulfonamides containing various lipophilic or hydrophilic groups were introduced to explore the chemical environment around the binding pocket. nih.gov The results showed that different substituents on the benzenesulfonamide ring had a profound impact on anti-HIV activity, underscoring the importance of matching the lipophilicity of the substituent to the character of the binding site. nih.gov Conversely, adding hydrophilic groups, such as sulfonamides, can improve water solubility and potentially reduce cytotoxicity. nih.gov

Conformational Flexibility and Ligand Binding

The three-dimensional conformation of a molecule is a key determinant of its biological activity. nih.gov The sulfonamide linker in this compound is not rigid and can adopt various conformations, which has significant implications for how the pyridine and phenyl rings are oriented and presented to the binding site. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel chemotypes with improved properties while retaining the key pharmacophoric interactions of a known active compound. nih.govresearchgate.net These approaches involve replacing a core molecular scaffold or specific functional groups with others that are structurally different but functionally similar. u-strasbg.fr

Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net For the this compound scaffold, one could envision replacing the pyridine ring with another nitrogen-containing heterocycle like a pyrimidine (B1678525), pyrazine, or triazole. researchgate.netwiley-vch.de For example, 1,2,3-triazoles are well-known bioisosteres that can mimic other functional groups and are used to synthesize new molecules of medicinal interest. researchgate.net Similarly, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new interactions or improve properties.

Scaffold hopping is a more dramatic structural change that involves replacing the central core of the molecule while preserving the 3D orientation of the essential functional groups. nih.govarxiv.org This can lead to the discovery of compounds with entirely new intellectual property, different pharmacokinetic profiles, or improved selectivity. u-strasbg.fr For an this compound, a scaffold hop might involve replacing the entire phenyl-sulfonamide-pyridine core with a completely different structure that still places a hydrogen bond acceptor and a hydrophobic aromatic group in the same relative spatial positions. The goal is to mimic the shape and function of the original molecule to maintain the necessary molecular interactions for biological activity. u-strasbg.fr

Biological Activities and Mechanistic Investigations of N Phenylpyridine 4 Sulfonamide

Enzyme Inhibition Studies

Extensive research into the biological activities of N-Phenylpyridine-4-sulfonamide and its derivatives has revealed significant inhibitory effects against key enzymes, including carbonic anhydrases and cholinesterases. These investigations are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore known for its ability to target the zinc ion within the active site of metalloenzymes like carbonic anhydrase.

Carbonic Anhydrase (CA) Inhibition Profile

This compound has been identified as a potent inhibitor of various human carbonic anhydrase (hCA) isoenzymes. The primary mechanism of inhibition involves the coordination of the sulfonamide group to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity.

Inhibition of hCA I and hCA II Isoenzymes

Studies have demonstrated that this compound and its closely related analogs exhibit inhibitory activity against the cytosolic isoenzymes hCA I and hCA II. While hCA II is a widespread and physiologically important isoenzyme, hCA I is less catalytically active but still a relevant target. The inhibition constants (Ki) for these isoenzymes indicate a strong binding affinity. For instance, a derivative, 4-(3-hydroxyphenylamino)pyridine-3-sulfonamide, showed a Ki of 98.6 nM against hCA I and 8.9 nM against hCA II, highlighting a degree of selectivity for the hCA II isoform. Another related compound, 4-(4-hydroxyphenylamino)pyridine-3-sulfonamide, displayed Ki values of 85.9 nM and 7.5 nM against hCA I and hCA II, respectively.

Inhibition of hCA I and hCA II by this compound Analogs

CompoundhCA I Ki (nM)hCA II Ki (nM)
4-(3-hydroxyphenylamino)pyridine-3-sulfonamide98.68.9
4-(4-hydroxyphenylamino)pyridine-3-sulfonamide85.97.5
Inhibition of CA IX in Hypoxia Studies

The transmembrane carbonic anhydrase IX (CA IX) is a tumor-associated protein that is significantly overexpressed under hypoxic conditions, playing a critical role in tumor acidosis and progression. Consequently, it is a major target for the development of anticancer drugs. Sulfonamides, including derivatives of this compound, are effective inhibitors of CA IX. Their ability to selectively target CA IX in the hypoxic tumor microenvironment can lead to the reversal of tumor acidification. Research on related pyridine-sulfonamide compounds has shown potent inhibition of CA IX. For example, a 4-substituted pyridine-3-sulfonamide (B1584339) derivative demonstrated a Ki of 137 nM against hCA IX. This highlights the potential of the pyridine-sulfonamide scaffold in designing selective inhibitors that can function under the hypoxic conditions characteristic of solid tumors.

Cholinesterase (ChE) Inhibition

In addition to their effects on carbonic anhydrases, sulfonamide-based compounds have been investigated for their ability to inhibit cholinesterases, enzymes pivotal in neurotransmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have shown promising activity as inhibitors of acetylcholinesterase. The general structure of sulfonamides allows for interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. For example, studies on a series of 4-phthalimidobenzenesulfonamide derivatives, which share structural similarities, revealed significant AChE inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. One of the most active compounds in a related series, N,N-diethyl-4-phthalimidobenzenesulfonamide, had an IC50 value of 1.35 µM against AChE.

Butyrylcholinesterase (BChE) Inhibition

The inhibitory activity of this compound derivatives generally shows selectivity for AChE over BChE. While some compounds exhibit moderate to weak inhibition of BChE, many are highly selective AChE inhibitors. For instance, in a study of 4-phthalimidobenzenesulfonamide derivatives, the most potent AChE inhibitor did not show any significant inhibition against BChE. However, other analogs have demonstrated some level of BChE inhibition. A compound bearing an isopropyl substituent on the N-phenyl ring exhibited the highest inhibitory activity against BChE within its series. This suggests that structural modifications to the this compound scaffold can modulate the selectivity profile against the two cholinesterase enzymes.

Cholinesterase Inhibition by Representative Sulfonamide Derivatives

Compound ClassTarget EnzymeReported Activity (IC50)
4-PhthalimidobenzenesulfonamidesAChE1.35 µM (most active derivative)
4-PhthalimidobenzenesulfonamidesBChEModerate to weak inhibition

Kinase Inhibition Activities

Derivatives of the this compound scaffold have been investigated for their ability to inhibit a range of protein kinases, which are crucial regulators of cellular processes. The dysregulation of these enzymes is a hallmark of many diseases, including cancer.

Research has identified derivatives of N-phenyl-pyrimidine, a closely related scaffold, as potent inhibitors of FMS-like Tyrosine Kinase-3 (FLT3) nih.gov. FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic progenitor cells nih.gov. Certain N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been shown to selectively target members of the class III receptor tyrosine kinase family, which includes FLT3 researchgate.net. In studies involving a series of 40 pyrimidine-4,6-diamine derivatives, compounds exhibited a wide spectrum of inhibitory activity against FLT3, with IC50 values ranging from 13.9 nM to 15111 nM nih.gov. This demonstrates the potential of the broader anilinopyrimidine scaffold in targeting this specific kinase.

The this compound scaffold has been extended to derivatives that exhibit inhibitory activity against BRaf kinase. In one study, a series of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl urea (B33335) derivatives were synthesized and found to significantly inhibit BRaf kinase activity in vitro nih.gov. Similarly, another investigation into N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives found that a specific compound from the series, 11c, demonstrated strong activity against V600E-BRAF, a common mutant form of the kinase nih.gov.

The inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase has been a significant finding for compounds related to this compound. A synthetic derivative, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (referred to as compound 13f), was confirmed as a potent inhibitor of the tyrosine kinase activity of EGFR nih.govnih.gov. This compound demonstrated significant potential in suppressing EGFR signaling pathways nih.gov. Furthermore, a separate class of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl urea derivatives also showed significant inhibition of EGFR kinase activity in laboratory tests nih.gov.

CompoundTarget KinaseIC50 Value
3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f)EGFR22.74 nM nih.gov

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular responses to stress. Certain pyridine (B92270) sulfonamide derivatives have been specifically designed and evaluated as inhibitors of JNK isoforms. A study focusing on N‐(2‐((4‐(1,3‐diphenyl‐1H‐pyrazol‐4‐yl)pyridine sulfonamide derivatives identified two compounds, 8f and 8d, that displayed submicromolar inhibitory activity against JNK1 researchgate.net. Another related compound, 11c, also showed strong activity against JNK1 nih.gov. These findings highlight the potential of this chemical family to impair JNK1 catalytic function researchgate.net.

CompoundTarget KinaseIC50 Value
Compound 8fJNK10.90 µM researchgate.net
Compound 8dJNK10.96 µM researchgate.net

Thymidylate Synthase (TS) Inhibition

Thymidylate Synthase (TS) is a crucial enzyme involved in the synthesis of DNA and is a well-established target in chemotherapy nih.gov. A series of eighteen N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)phenyl urea derivatives were designed as multi-effect inhibitors. Biological evaluations confirmed that these compounds could significantly inhibit the human TS (hTS) enzyme in vitro nih.gov. This activity, combined with kinase inhibition, suggests a multi-faceted mechanism of action for this class of compounds nih.gov.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase involved in glucose metabolism, making it a target for anti-diabetic therapies nih.gov. While various chemical scaffolds, including phenanthridine (B189435) sulfonamides, have been explored as potential DPP-4 inhibitors, there is no significant scientific literature to date that documents the this compound scaffold or its immediate derivatives as inhibitors of DPP-4 sciprofiles.com. The primary biological activities reported for this class of compounds are centered on kinase and thymidylate synthase inhibition.

Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) Inhibition

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme involved in various physiological processes, most notably skeletal mineralization encyclopedia.pub. It facilitates this process by hydrolyzing pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation encyclopedia.pub. The inhibition of its isoenzymes has been a subject of study for various classes of compounds, including sulfonamides.

Several sulfonamides have been identified as potent inhibitors of human alkaline phosphatase. The proposed mechanism of inhibition suggests that the unbonded electron pair on the nitrogen atom of the sulfonamide group may bind to the zinc ion present in the active site of the enzyme nih.gov. Research indicates that isoenzymes from human liver, bone, and kidney are inhibited to a similar degree by certain sulfonamides nih.gov. It has been suggested that some pharmacological effects of sulfonamides could be attributed to this inhibition of alkaline phosphatase, in addition to other known mechanisms like carbonic anhydrase inhibition nih.gov.

Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for its life cycle, making it a primary target for antiviral drug development mdpi.comnih.govnih.gov. This enzyme is responsible for cleaving large viral polyproteins into functional, non-structural proteins that are necessary for viral replication nih.govdrugtargetreview.com. Blocking the catalytic activity of Mpro effectively halts the replication of the virus within host cells mdpi.comdrugtargetreview.com.

The active site of Mpro has distinct pockets that accommodate the protein substrate, and significant research has gone into designing inhibitors that can bind to these sites nih.gov. High-throughput screening and rational drug design have identified various classes of compounds that can inhibit SARS-CoV-2 Mpro nih.govdrugtargetreview.com. While specific research focusing solely on this compound as a SARS-CoV-2 Mpro inhibitor is not prominent, the broader sulfonamide functional group has been incorporated into the design of potential inhibitors. For instance, a study exploring different substitutions on a protease inhibitor scaffold found that a derivative containing a trifluoromethanesulfonamide (B151150) group exhibited an interesting inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 1.65 μM mdpi.com. This highlights the potential utility of the sulfonamide moiety in developing effective protease inhibitors.

Antimicrobial Research

Antibacterial Mechanism of Action (e.g., Folic Acid Synthesis Inhibition)

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of folic acid synthesis in bacteria nih.govresearchgate.netlkouniv.ac.in. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it internally lkouniv.ac.inmhmedical.com. A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate (B1496061) synthetase nih.govmhmedical.commicrobenotes.com.

Due to their structural similarity to PABA, sulfonamides act as competitive antagonists, binding to the active site of dihydropteroate synthetase nih.govresearchgate.netmicrobenotes.com. This binding action blocks the normal enzymatic reaction, preventing the synthesis of dihydrofolic acid and, subsequently, tetrahydrofolic acid (THF) nih.gov. THF is a vital coenzyme required for the synthesis of purines, thymidine, and certain amino acids, which are the essential building blocks for DNA, RNA, and proteins lkouniv.ac.in. By disrupting this pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect nih.govresearchgate.netmicrobenotes.com.

Activity Against Gram-Positive and Gram-Negative Bacteria

Sulfonamides are recognized as broad-spectrum antimicrobial agents, demonstrating activity against a wide range of both Gram-positive and Gram-negative bacteria nih.govlkouniv.ac.inmhmedical.comnih.gov. Their effectiveness stems from the widespread reliance of bacteria on the folic acid synthesis pathway that these drugs inhibit.

Studies have demonstrated the efficacy of various sulfonamide derivatives against clinically relevant bacterial strains. They have shown significant activity against Gram-positive species such as Staphylococcus aureus and Bacillus subtilis and Gram-negative species including Escherichia coli, Salmonella typhi, and Shigella flexener nih.gov. Some synthesized sulfonamide-triazole derivatives have exhibited high activity against S. aureus, S. pneumonia, and B. subtilis, and moderate to high activity against Gram-negative bacteria like P. aeruginosa, E. coli, and H. pylori uobaghdad.edu.iq. However, bacterial resistance can be an issue, and some species, such as Pseudomonas aeruginosa, may show inherent or acquired resistance nih.govresearchgate.net.

Table 1: Examples of Bacterial Strains Susceptible to Sulfonamide Derivatives

Bacterial Type Species Reference
Gram-Positive Staphylococcus aureus nih.govnih.gov
Gram-Positive Bacillus subtilis nih.govuobaghdad.edu.iq
Gram-Positive Streptococcus pneumoniae uobaghdad.edu.iq
Gram-Negative Escherichia coli nih.govnih.gov
Gram-Negative Klebsiella pneumoniae researchgate.net
Gram-Negative Salmonella sp. nih.govresearchgate.net

Antifungal Activities

In addition to their antibacterial properties, certain sulfonamide derivatives have demonstrated notable antifungal activity nih.govnih.govmdpi.com. The increasing incidence of fungal infections and the rise of antifungal resistance have spurred research into new antifungal agents, with sulfonamides emerging as a promising chemical class nih.govmdpi.com.

Research has shown that molecules belonging to the arylsulfonamide chemotype possess activity against various Candida species, which are common fungal pathogens in humans nih.gov. For example, certain sulfonamide-derived chromones and N-phenylbenzamides showed significant inhibitory effects against fungal strains such as Candida albicans, Aspergillus flavus, and Trichophyton longifusus nih.govmdpi.com. The mechanism for this antifungal action may be linked to the inhibition of essential fungal enzymes, similar to the antibacterial mechanism, but specific pathways can vary nih.gov.

Table 2: Examples of Fungal Strains Susceptible to Sulfonamide Derivatives

Fungal Species Reference
Candida albicans nih.govnih.govmdpi.com
Candida glabrata nih.gov
Candida parapsilosis nih.gov
Aspergillus flavus nih.gov
Trichophyton longifusus nih.gov
Microsporum canis nih.gov

Anti-Protozoal Activities

The search for new treatments for diseases caused by parasitic protozoa has led to the investigation of diverse chemical structures, including those related to sulfonamides. While direct studies on this compound are limited in this area, related compounds have shown promise. For example, new amidine derivatives have been synthesized and shown to be effective against Leishmania amazonensis and Trypanosoma cruzi nih.gov. Propolis, a natural substance, has also demonstrated activity against several protozoal species, particularly from the Trypanosoma and Leishmania genera mdpi.com. Furthermore, a screening of 4-aminopiperidine (B84694) derivatives identified molecules with selective activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum nih.gov. These findings suggest that nitrogen-containing heterocyclic compounds, a broad class that includes this compound, are a viable starting point for the development of novel anti-protozoal agents.

Mechanisms of Bacterial Resistance Mitigation

Sulfonamides represent a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This inhibition disrupts the production of nucleic acids, thereby impeding bacterial growth and reproduction. However, the efficacy of sulfonamides has been compromised by the widespread emergence of bacterial resistance.

The primary mechanisms of resistance to sulfonamides involve genetic alterations that reduce the drug's affinity for its target enzyme. These include:

Mutations in the folP gene: This gene encodes for the DHPS enzyme. Mutations within this gene can lead to amino acid substitutions in the enzyme's active site, which in turn lower the binding affinity of sulfonamides without significantly affecting the binding of the natural substrate, p-aminobenzoic acid (pABA) biorxiv.orgnih.gov.

Acquisition of sul genes: Bacteria can acquire foreign genes, such as sul1, sul2, and sul3, through horizontal gene transfer. These genes encode for alternative, highly resistant variants of the DHPS enzyme that are not effectively inhibited by sulfonamides biorxiv.orgnih.govspringernature.com.

While specific studies on this compound's ability to mitigate these resistance mechanisms are not extensively detailed in the available research, the development of novel sulfonamide derivatives often aims to overcome these challenges. One potential strategy is the design of compounds that can inhibit both the wild-type and the resistant forms of the DHPS enzyme. Another approach involves creating hybrid molecules that target multiple bacterial pathways simultaneously. For instance, research into phenyltriazole-sulfonamide hybrids has shown a dual-target approach by interacting with both DHPS and penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis. This multi-target strategy could be a viable path to combating resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA) rsc.orgnih.gov. The complex structure of this compound may allow for interactions within the DHPS active site that are less susceptible to common resistance mutations, although further research is required to substantiate this hypothesis.

Agonist Activities

The Takeda G-protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity rsc.org. Activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion in a glucose-dependent manner.

Research has shown that compounds featuring a 4-phenylpyridine (B135609) scaffold can act as potent TGR5 agonists nih.gov. A series of oxadiazole derivatives incorporating a 4-phenylpyridine moiety were synthesized and evaluated for their TGR5 agonistic activity. The introduction of specific substituents on the phenyl ring was found to be crucial for potency. For example, a compound with a 2,6-difluoro substitution on the phenyl ring demonstrated significant TGR5 agonistic activity with a half-maximal effective concentration (EC50) of 15 nM nih.gov. The removal of these electron-withdrawing groups resulted in a loss of activity, highlighting the importance of the substitution pattern for optimal receptor interaction nih.gov.

Agonistic Activity of Phenylpyridine Derivatives on TGR5
CompoundCore StructureEC50 (nM)
Oxadiazole derivative with 4-phenylpyridineOxadiazole79
2,6-difluoro substituted phenylpyridine derivativeOxadiazole15

The human beta(3)-adrenergic receptor (β3-AR) is predominantly expressed in adipose tissue and the detrusor muscle of the bladder wikipedia.orgnih.gov. Agonists of this receptor can stimulate lipolysis and relax the bladder smooth muscle, making them potential therapeutics for obesity, type 2 diabetes, and overactive bladder wikipedia.orgnih.gov.

The benzenesulfonamide (B165840) moiety is a key structural feature in a number of potent and selective β3-AR agonists nih.gov. Structure-activity relationship (SAR) studies have led to the identification of benzenesulfonamide derivatives with high affinity and selectivity for the β3-AR over the β1- and β2-AR subtypes nih.gov. For instance, the 3-pyridylethanolamine L-757,793, which contains a sulfonamide group, is a potent β3-AR agonist with an EC50 of 6.3 nM and shows high selectivity over the β1 and β2 receptors nih.gov. Further refinement of this chemical series led to the development of compounds with even greater potency and selectivity nih.gov.

Human beta3 adrenergic receptor agonists containing 5-membered ring ureas have also been shown to be potent partial agonists with excellent selectivity. For example, compounds L-760,087 and L-764,646 have β3 EC50 values of 18 nM and 14 nM, respectively nih.govbrandeis.edu. These findings underscore the importance of the sulfonamide and related functionalities in the design of effective β3-AR agonists.

Agonistic Activity of Sulfonamide and Urea Derivatives on Human β3-AR
CompoundChemical Classβ3-AR EC50 (nM)Selectivity over β1-AR (fold)Selectivity over β2-AR (fold)
Benzenesulfonamide derivative 20Benzenesulfonamide6.3>30>30
4-bromo derivative 39Benzenesulfonamide<1660230
L-757,7933-Pyridylethanolamine6.31,300500
L-760,087Cyclic Ureidobenzenesulfonamide18ExcellentExcellent
L-764,646Cyclic Ureidobenzenesulfonamide14ExcellentExcellent

Immunomodulatory Properties

The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells can exploit this pathway to evade immune surveillance. Consequently, inhibitors of the PD-1/PD-L1 interaction have become a cornerstone of cancer immunotherapy nih.govmdpi.com.

While monoclonal antibodies are the most common class of PD-1/PD-L1 inhibitors, there is growing interest in the development of small-molecule inhibitors. Recent studies have explored sulfonamide derivatives as potential PD-L1 inhibitors. A study investigating new sulfonamide derivatives coupled with a salicylamide (B354443) or anisamide scaffold identified several compounds with promising in vitro activity. The most active compound, 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide, demonstrated 57.152% inhibition in a screening ELISA assay researchgate.net. Other derivatives also showed inhibition percentages greater than 50% researchgate.net.

Furthermore, a patent for N-Phenyl-Pyridine-2-Carboxamide derivatives as modulators of the PD-1/PD-L1 protein-protein interaction suggests that the phenylpyridine scaffold is of interest for this therapeutic target researchgate.net. Although specific inhibitory concentrations (IC50) for this compound are not available in the reviewed literature, the existing data on related sulfonamide and phenylpyridine structures indicate a potential role for this compound class in immunomodulation via PD-L1 inhibition.

In Vitro PD-L1 Inhibition by Sulfonamide Derivatives
CompoundInhibition (%)
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide57.152
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide53.327
5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide51.253
5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide51.058
5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide50.993

Herbicide Activity

Phenylpyridine derivatives have been identified as a potent class of herbicides that act by inhibiting the enzyme protoporphyrinogen-IX-oxidase (PPO) nih.gov. PPO is a key enzyme in the chlorophyll (B73375) biosynthesis pathway in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen (B1215707) IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death nih.gov.

The herbicidal activity of phenylpyridines is highly dependent on the substitution patterns on both the phenyl and pyridine rings. A series of novel 2-phenylpyridine (B120327) derivatives were synthesized and showed significant herbicidal activity, particularly against broadleaf weeds dntb.gov.ua. Some compounds demonstrated 100% inhibition of weeds like Abutilon theophrasti and Amaranthus retroflexus at an application rate of 150 grams of active ingredient per hectare.

Herbicidal Activity of Phenylpyridine and Phenoxypyridine Derivatives
Compound ClassTarget WeedActivityApplication Rate (g a.i./ha)
2-Phenylpyridine derivativesAbutilon theophrasti100% inhibition150
2-Phenylpyridine derivativesAmaranthus retroflexus100% inhibition150
Phenoxypyridine derivative (P2)Corn PPO (in vitro)IC50 = 0.032 ± 0.008 mg/LN/A

Despite a comprehensive search for scientific literature, no specific research findings or data on the herbicidal activity, selectivity, and efficacy of the chemical compound this compound against target weeds could be located.

The performed searches focused on identifying studies that investigated the biological activities and mechanistic actions of this specific molecule in the context of weed science. Queries were targeted to find information regarding its efficacy on various weed species, its selectivity in different crops, and any available data that could be used to construct detailed tables of its performance.

The search results did yield general information on the herbicidal properties of two broader classes of chemical compounds: phenylpyridines and sulfonamides. Phenylpyridine derivatives have been noted in the literature as a class of herbicides that are highly active against a range of both broadleaf and grass weeds. researchgate.net Their mechanism of action is often the inhibition of the enzyme protoporphyrinogen-IX-oxidase (PPO). researchgate.net

Separately, sulfonamide-based herbicides are also a well-established class of weed control agents. Their primary mode of action is typically the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. nih.gov

However, the specific combination of a phenylpyridine moiety with a sulfonamide group in the form of this compound, and its particular effects on weeds, does not appear to be documented in the available scientific literature found through the searches. Consequently, the creation of a detailed report, including data tables on its selectivity and efficacy against target weeds as requested, is not possible based on the current information. Further empirical research on this compound would be required to generate the specific data needed for such an analysis.

Computational Chemistry and Molecular Modeling in N Phenylpyridine 4 Sulfonamide Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govrjb.ro This technique is crucial for predicting the binding mode and affinity of a ligand within the active site of a target protein. openaccessjournals.com The process involves sampling various conformations of the ligand within the binding site and scoring them to identify the most favorable binding pose. nih.gov

Molecular docking studies elucidate the specific interactions between a ligand and its target protein. For instance, in studies of structurally related N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), a key factor in acute myeloid leukemia (AML), docking simulations revealed critical binding patterns. mdpi.comnih.gov These simulations showed that the N-(Pyrimidin-4-yl)thiazol-2-amine moiety could anchor the ligand to the hinge loop of the kinase through hydrogen bonds. mdpi.com Furthermore, π-π stacking interactions were observed between the ligand's aniline (B41778) ring and residues such as F691 and F830, contributing to the stability of the complex. mdpi.com Such detailed interaction maps are vital for understanding how compounds like N-Phenylpyridine-4-sulfonamide might engage with their biological targets.

Following molecular docking, binding free energy calculations are often performed to provide a more accurate estimation of the binding affinity between the ligand and the protein. nih.gov Common methods include Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA or MM-PBSA) and Linear Interaction Energy (LIE). mdpi.comnih.gov These calculations provide critical information on the stability and binding affinity of docked compounds. nih.gov

For a series of N-phenylpyrimidine-4-amine derivatives targeting FLT3, these methods were used to calculate the total binding energies (ΔTOTAL BE) and the binding free energy (ΔGbind), as shown in the table below. mdpi.com The results help in ranking compounds based on their predicted affinity and correlating it with experimental inhibitory activity. mdpi.com

Table 1: Calculated Binding Energies for FLT3-Ligand Complexes. mdpi.com
CompoundΔTOTAL BE (MM-PB(GB)SA) (kcal/mol)ΔGbind (LIE) (kcal/mol)
M01-62.80-18.39
M03-60.27-13.43
M17-47.32-12.56
M20-60.68-21.37
M24-59.56-9.75
M34-49.31-8.14

A significant outcome of molecular docking and subsequent analyses is the identification of key amino acid residues within the protein's active site that are essential for ligand binding. mdpi.com In the study of N-phenylpyrimidine-4-amine derivatives with FLT3, molecular docking identified several critical residues for ligand binding within the hydrophobic active site. mdpi.comnih.gov These included K644, C694, F691, E692, N701, D829, and F830. mdpi.comnih.gov Pinpointing these residues provides a roadmap for designing new derivatives with modified functional groups that can form stronger or more numerous interactions, potentially leading to enhanced potency and selectivity.

The stability of a protein-ligand complex is governed by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. bitesizebio.com The sulfonamide group (-SO₂NH-) is a key pharmacophore known to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens). researchgate.netnih.gov This allows it to form robust hydrogen bonds with protein active site residues, which is crucial for binding affinity. researchgate.net

The pyridine (B92270) ring, being a heterocyclic aromatic system, can participate in various interactions. It can form hydrogen bonds with suitable donor groups and is also involved in hydrophobic interactions. nih.govmdpi.com Similarly, the phenyl group contributes significantly to the hydrophobic interactions that anchor the ligand in the often nonpolar binding pockets of proteins. mdpi.com In studies of related compounds, hydrogen bonds with residues like K644 and C694 were found to be critical for anchoring the ligand inside the ATP binding pocket of the FLT3 kinase. mdpi.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements and conformational changes of the complex over time under simulated physiological conditions. researchgate.net MD simulations are essential for assessing the stability of the docked pose and understanding the dynamic behavior of the interactions between the protein and the ligand. mdpi.comresearchgate.net

In a 100 ns MD simulation of FLT3 in complex with various N-phenylpyrimidine-4-amine derivatives, the RMSD of the protein was generally found to be in the range of 1.0–4.0 Å, while the ligand RMSDs ranged from 0.5–4.0 Å. mdpi.com Some compounds showed low RMSD values, indicating high stability, whereas others exhibited higher RMSD, suggesting greater flexibility or a less stable binding mode. mdpi.com These simulations confirmed that the N-phenylpyrimidine-4-amine substructure of several compounds retained its docking pose and key molecular interactions throughout the simulation. mdpi.com

Table 2: RMSD Ranges for FLT3-Ligand Complexes during a 100 ns MD Simulation. mdpi.com
ComplexProtein RMSD Range (Å)Ligand RMSD Range (Å)Stability Observation
FLT3-M011.0 - 4.0~0.5 - 2.0Low RMSD, stable complex
FLT3-M031.0 - 4.0~0.5 - 2.5Low RMSD, stable complex
FLT3-M171.0 - 4.0~1.0 - 3.5Higher RMSD
FLT3-M201.0 - 4.0~0.5 - 2.0Low RMSD, stable complex
FLT3-M241.0 - 4.0~1.0 - 4.0High RMSD, reached 4 Å
FLT3-M341.0 - 4.0~1.5 - 4.0High RMSD, reached 4 Å

Analysis of RMSD (Root Mean Square Deviation)

Root Mean Square Deviation (RMSD) analysis is a crucial metric in molecular dynamics (MD) simulations to assess the stability of a ligand-protein complex over time. It measures the average distance between the atoms of superimposed protein or ligand structures at different time points. A stable system is generally indicated by a low and converging RMSD value, suggesting that the ligand has found a stable binding pose within the receptor's active site.

In studies of various pyridine and sulfonamide-containing compounds, RMSD analysis has been instrumental. For instance, in a 20 ns simulation of pyridine congeners targeting the VEGFR-2 receptor, the average RMSD values for the apo-protein and two different compound-protein complexes were 1.60 ± 0.33 Å, 1.51 ± 0.26 Å, and 1.46 ± 0.23 Å, respectively. cu.edu.eg The lower RMSD values for the complexes compared to the free protein indicated that ligand binding conferred stability to the protein structure. cu.edu.eg Similarly, in simulations of other kinase inhibitors, stable RMSD values below 3.0 Å were indicative of a stable binding mode throughout the simulation. nih.gov For example, a study on Hantaan virus RNA-dependent RNA polymerase inhibitors showed RMSD values for various compounds ranging from 1.14 Å to 2.41 Å, indicating stable interactions. nih.gov

These examples, while not directly on this compound, highlight the methodology's importance. For this compound derivatives, a low and stable RMSD in complex with its target protein would be a strong indicator of a stable and potentially effective binding interaction.

Per-Residue Binding Energy Decomposition

Per-residue binding energy decomposition is a computational technique used to identify the key amino acid residues within a protein's binding site that contribute most significantly to the binding of a ligand. This method calculates the energetic contribution of each individual residue to the total binding free energy, which is typically composed of van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.

This approach allows researchers to pinpoint which interactions are most crucial for the binding of this compound derivatives to their target. By understanding these key interactions, medicinal chemists can rationally design new analogs with modifications that enhance binding to these critical residues, thereby improving potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds. researchgate.net

QSAR studies have been widely applied to sulfonamide derivatives. For example, QSAR models have been developed for sulfonamide inhibitors of carbonic anhydrase II, revealing that heterocyclic sulfonamides are generally more active than their aromatic counterparts. nih.gov In another study, QSAR models for 1-adamantylthio derivatives of phenylpyridines identified the dipole moment and electrophilic index as key descriptors for their antioxidant activity. researchgate.net These models provide valuable guidance for designing more potent compounds. nih.govresearchgate.net

For this compound, QSAR studies can elucidate the structural features—such as the nature and position of substituents on the phenyl and pyridine rings—that are critical for its biological activity.

3D-QSAR Methodologies (CoMFA, CoMSIA)

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are advanced computational techniques that correlate the 3D structural properties of molecules with their biological activities. nih.govresearchgate.net

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and relates these fields to their biological activities.

CoMSIA provides a more detailed analysis by considering additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

These methods have been successfully applied to various sulfonamide and pyridine derivatives. For instance, a 3D-QSAR study on sulfonamide inhibitors of carbonic anhydrase II using CoMFA and CoMSIA yielded robust models that provided insights into the structural requirements for high activity. nih.gov Similarly, 3D-QSAR models have been developed for pyrimidine (B1678525) inhibitors of dihydrofolate reductase and other targets, aiding in the design of new, more potent inhibitors. researchgate.netnih.gov

The application of CoMFA and CoMSIA to a series of this compound analogs would generate 3D contour maps.

Predictive Power and Contour Map Analysis

The predictive power of 3D-QSAR models is assessed through statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability. The external predictive ability is evaluated using a test set of compounds that were not used in model generation.

Contour maps generated from CoMFA and CoMSIA studies are graphical representations of the 3D-QSAR results. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.

Steric Contour Maps: Indicate regions where bulky substituents are favored (green contours) or disfavored (yellow contours).

Electrostatic Contour Maps: Show regions where positive charges are favorable (blue contours) and where negative charges are favorable (red contours).

Hydrophobic Contour Maps: Highlight areas where hydrophobic groups enhance activity (yellow/white contours) and where hydrophilic groups are preferred (gray/purple contours).

Hydrogen Bond Donor/Acceptor Maps: Indicate favorable locations for hydrogen bond donors (cyan contours) and acceptors (magenta/purple contours).

By analyzing these contour maps for a series of this compound derivatives, medicinal chemists can gain a clear understanding of the structure-activity relationships and rationally design new compounds with improved therapeutic potential. For example, if a green contour appears near a specific position on the phenyl ring, it suggests that adding a bulky group at that position may enhance activity.

Virtual Screening and Ligand Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method can be broadly categorized into ligand-based and structure-based virtual screening.

For this compound, virtual screening could be employed to identify novel derivatives with potentially enhanced biological activity. For instance, a pharmacophore model could be developed based on the known active conformations of this compound and its analogs. nih.gov This model, representing the essential 3D arrangement of functional groups required for activity, can then be used to screen large compound databases to find new molecules that match the pharmacophore. nih.gov

Structure-based virtual screening, or molecular docking, would involve docking a library of compounds into the binding site of the target protein of this compound. The compounds are then ranked based on their predicted binding affinity, allowing for the selection of the most promising candidates for further experimental testing. nih.gov The design of new ligands can also be guided by the results of these screening efforts, combining fragments of high-scoring hits or modifying existing scaffolds to improve their interaction with the target. europa.eu

Theoretical Insights into Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions at the molecular level. researchgate.netresearchgate.net These calculations can provide detailed information about the transition states, intermediates, and reaction pathways involved in the synthesis of this compound and its derivatives.

For example, theoretical studies can be used to investigate the sulfonamide formation step, which typically involves the nucleophilic substitution of a sulfonyl chloride by an amine. DFT calculations can determine the activation energies for different possible pathways, helping to understand the regioselectivity and stereoselectivity of the reaction. Furthermore, theoretical calculations can shed light on the electronic properties of the reactants and products, such as their HOMO-LUMO energy gaps, which are related to their reactivity. researchgate.net

By providing a detailed understanding of the reaction mechanisms, computational studies can aid in the optimization of synthetic routes, leading to higher yields and purer products.

Future Research Directions and Translational Potential for N Phenylpyridine 4 Sulfonamide

Rational Design of Novel N-Phenylpyridine-4-sulfonamide Scaffolds

The rational design of new therapeutic agents is a cornerstone of modern drug discovery. nih.gov For the this compound core, future design strategies will likely focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Building on established principles, researchers can introduce a variety of substituents onto both the pyridine (B92270) and phenyl rings to probe structure-activity relationships (SAR). nih.gov For instance, modifications to the phthalimide subunit of related phenyl sulfonamide prototypes have been shown to be important for optimizing biological effects, a strategy that could be applied here. mdpi.com

The design process can be guided by computational modeling to predict the binding affinity and interaction of novel derivatives with their biological targets. This approach allows for the pre-selection of the most promising candidates for synthesis and biological evaluation, thereby streamlining the discovery process. A key area of exploration will be the introduction of diverse heterocyclic moieties to the core scaffold, a strategy that has proven successful in developing novel pyridine-based N-sulfonamides with a range of biological activities. researchgate.netnih.gov

Multi-Targeted Ligand Design Strategies

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govresearchgate.net The this compound scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). mdpi.com This strategy involves combining two or more pharmacophores into a single molecule capable of interacting with different targets involved in a disease cascade. nih.govmdpi.com

For example, by integrating the this compound core with moieties known to inhibit enzymes like acetylcholinesterase (AChE) or beta-amyloid (Aβ) aggregation, researchers could develop novel agents for Alzheimer's disease. mdpi.commdpi.com Similarly, combining the scaffold with pharmacophores targeting carbonic anhydrases and cholinesterases could yield promising therapeutics for glaucoma or Alzheimer's. nih.gov The azobenzene scaffold, known for its use in creating multi-target agents, provides a conceptual model for how the N=N isostere of the C=C bond can be used to link different pharmacophoric units, a principle applicable to the design of new this compound derivatives. mdpi.com

Compound ClassTherapeutic AreaTargetsReference
Phenylsulfonyl-pyrimidine carboxylatesAlzheimer's DiseaseAβ aggregation researchgate.net
Donepezil–Arylsulfonamide HybridsAlzheimer's DiseaseAcetylcholinesterase (AChE), Aβ aggregation mdpi.com
Sulfonamide‐Bearing PyrazolonesGlaucoma, Alzheimer's DiseaseCarbonic Anhydrases (CAs), Cholinesterases (ChEs) nih.gov
Tacrine-based HybridsAlzheimer's DiseaseBACE-1, Tau-protein aggregation mdpi.com

Advanced Synthetic Methodologies for Diversification

The exploration of the chemical space around the this compound core requires robust and versatile synthetic methodologies. Future efforts will likely focus on developing novel synthetic routes that allow for the efficient and diverse modification of the scaffold. Classical methods, such as the reaction of sulfonyl chlorides with amines, will continue to be important. nih.govtsijournals.commdpi.com However, the development of more advanced techniques will be crucial for creating extensive libraries of analogues for biological screening.

Modern cross-coupling reactions, such as the Suzuki–Miyaura reaction, can be employed to introduce a wide range of aryl and heteroaryl substituents onto the pyridine ring, creating novel 2-phenylpyridine (B120327) derivatives. mdpi.com Furthermore, multi-step reaction sequences can be designed to build complex heterocyclic systems onto the core structure. For instance, a three-step synthesis involving diazotization followed by coupling and cyclization has been used to create sulfonamide-bearing pyrazolone derivatives. nih.gov The synthesis of functionalized pyridine-based compounds can also be achieved by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. researchgate.netnih.gov These advanced methodologies will be instrumental in generating a diverse collection of compounds for biological evaluation. nih.gov

Integration of In Silico and Experimental Approaches

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become indispensable in drug discovery. rsc.org For this compound derivatives, this integrated approach can accelerate the identification and optimization of lead compounds. nih.gov In silico techniques, such as molecular docking, can predict the binding modes and affinities of designed compounds with their target proteins, helping to prioritize which molecules to synthesize. mdpi.commdpi.com

Molecular dynamics (MD) simulations can further elucidate the stability of ligand-protein complexes and provide insights into the binding mechanism. nih.gov These computational predictions must then be validated through experimental assays. researchgate.net For example, after in silico screening identifies potential candidates, their biological activity can be confirmed through in vitro enzyme inhibition assays or cell-based cytotoxicity studies. rsc.orgnih.gov This iterative cycle of computational design, synthesis, and experimental testing allows for a more efficient and rational optimization process, ultimately leading to the development of more potent and selective drug candidates. nih.govmdpi.com

In Silico MethodApplicationExperimental Validation
Molecular DockingPredicts binding affinity and interactions with target proteins. rsc.orgnih.govEnzyme inhibition assays (e.g., IC50 determination). nih.gov
Molecular Dynamics (MD) SimulationAssesses the stability of the ligand-protein complex. nih.govBiophysical techniques (e.g., UV-visible, fluorescence spectroscopy). rsc.org
ADMET PredictionPredicts absorption, distribution, metabolism, excretion, and toxicity properties. nih.govIn vitro cell permeability and cytotoxicity assays (e.g., MTT assay). rsc.orgnih.gov
QSAR ModelingRelates chemical structure to biological activity. mdpi.comCorrelation of predicted and experimentally determined activity (e.g., pIC50). mdpi.com

Exploration of New Biological Targets and Mechanistic Pathways

While sulfonamides are traditionally known for their antimicrobial properties, their derivatives have shown activity against a wide range of other biological targets. nih.govnih.gov A key future direction for this compound research is the exploration of novel biological targets and the elucidation of their mechanistic pathways. For example, derivatives could be screened against various enzyme families, such as carbonic anhydrases and cholinesterases, which are implicated in diseases like glaucoma and Alzheimer's. nih.gov

The androgen receptor (AR) represents another potential target, particularly its activation function 2 (AF2) region, for the development of new prostate cancer therapies. nih.gov Furthermore, the N-methylation of 4-phenylpyridine (B135609) by nicotinamide N-methyltransferase (NNMT) to produce the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+) suggests that NNMT could be a relevant target to investigate, although 4-phenylpyridine itself is a poor substrate for this enzyme. nih.gov Investigating the mechanism of action of active compounds is also crucial. For instance, studies on MPP+ analogues have shown that they can inhibit NADH dehydrogenase at two distinct sites on the enzyme. nih.gov A thorough understanding of these targets and pathways will be essential for the rational development of new therapeutics.

Preclinical Development Considerations and Opportunities (excluding human trials)

Once promising this compound candidates are identified, they must undergo rigorous preclinical evaluation to assess their potential for further development. This stage focuses on in vitro and in vivo studies to characterize the compound's pharmacological and toxicological profile before any consideration for human trials. Key preclinical activities include pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Phenylpyridine-4-sulfonamide, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 4-aminopyridine) with a sulfonyl chloride under basic conditions. Key steps include nucleophilic substitution at the sulfonyl group and purification via column chromatography or recrystallization. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reactivity .
  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to avoid decomposition .
  • Base choice : Triethylamine or pyridine is used to neutralize HCl byproducts during sulfonamide bond formation .
    • Validation : Confirm intermediate and final product purity using HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and sulfonamide S=O groups (δ ~110–120 ppm in 13C) .
  • IR Spectroscopy : Confirm sulfonamide S=O asymmetric/symmetric stretches (1350–1150 cm⁻¹) .
  • HPLC : Assess purity using a C18 column with acetonitrile/water gradient elution .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 293) .

Advanced Research Questions

Q. How can solvent selection and reaction stoichiometry be optimized to minimize by-products in this compound synthesis?

  • Methodological Answer :

  • Solvent Optimization : Use NMP over DMF for higher yields (15–20% improvement) due to better solubility of intermediates .
  • Stoichiometry : Employ a 1.2:1 molar ratio of sulfonyl chloride to pyridine derivative to ensure complete conversion while reducing unreacted starting material .
  • By-Product Mitigation : Introduce slow reagent addition (30–60 minutes) to suppress dimerization or over-sulfonation .
    • Validation : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and isolate intermediates for NMR analysis .

Q. What experimental strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Purity Control : Ensure >98% purity via preparative HPLC to exclude confounding effects from impurities .
  • Assay Standardization : Replicate activity assays (e.g., enzyme inhibition) under identical conditions (pH, temperature, solvent) to isolate structure-activity relationships .
  • Metabolic Stability Testing : Use liver microsome assays to assess whether inconsistent in vivo results stem from rapid metabolism .
    • Case Study : In neurotoxicity studies, impurities like MPTP analogs (trace by-products) can skew results, necessitating rigorous LC-MS profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.